![molecular formula C37H21N3O B15200883 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile is a complex organic compound that has garnered significant interest in the field of organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan coreThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted carbazole compounds. These products can have different electronic and optical properties, making them useful in various applications .
科学的研究の応用
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential as a therapeutic agent due to its unique electronic properties.
作用機序
The mechanism of action of 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile involves its ability to transport charge efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, which facilitate charge transport. Additionally, the presence of the carbonitrile group enhances the compound’s electron-accepting properties, making it an excellent candidate for use in electronic devices .
類似化合物との比較
Similar Compounds
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
- 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole
- 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene
Uniqueness
Compared to these similar compounds, 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile exhibits higher thermal stability and better charge transport properties. Its unique molecular structure, which includes both carbazole and dibenzofuran units, allows for enhanced electronic interactions and improved performance in optoelectronic applications .
特性
分子式 |
C37H21N3O |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
9-(8-carbazol-9-yldibenzofuran-4-yl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C37H21N3O/c38-22-23-16-18-34-29(20-23)27-10-3-6-14-33(27)40(34)35-15-7-11-28-30-21-24(17-19-36(30)41-37(28)35)39-31-12-4-1-8-25(31)26-9-2-5-13-32(26)39/h1-21H |
InChIキー |
LDWLVGFVKGKRFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=CC=C6N7C8=C(C=C(C=C8)C#N)C9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


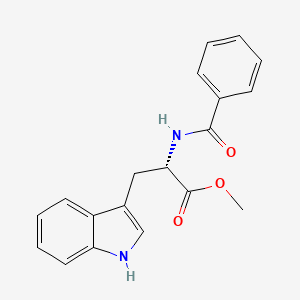

![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
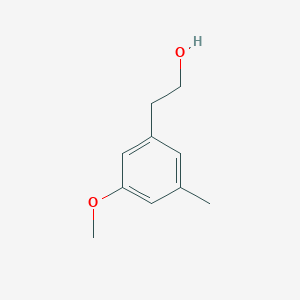
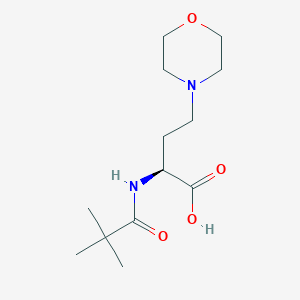
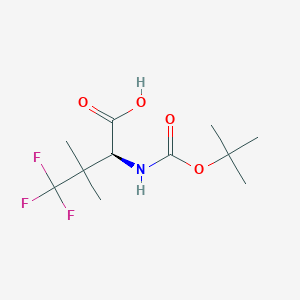

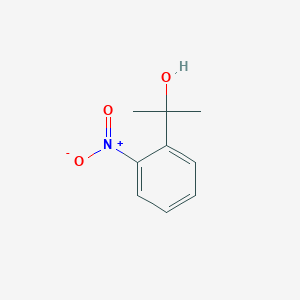


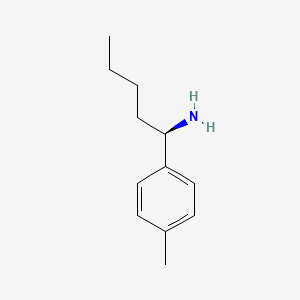

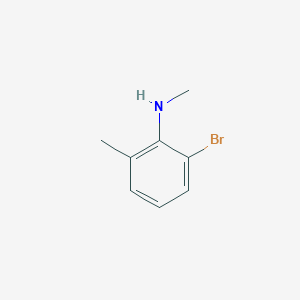
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
